molecular formula C12H15NOS B13250684 2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol

2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol

Cat. No.: B13250684
M. Wt: 221.32 g/mol
InChI Key: IISRYSTZTDXULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol is an amino alcohol derivative featuring a benzothiophene moiety linked to a propan-1-ol backbone via a methyleneamino group. This compound is of interest in pharmaceutical and materials science due to its structural versatility, though specific applications require further investigation.

Properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

2-(1-benzothiophen-3-ylmethylamino)propan-1-ol

InChI

InChI=1S/C12H15NOS/c1-9(7-14)13-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8-9,13-14H,6-7H2,1H3

InChI Key

IISRYSTZTDXULI-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CSC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Heterocyclization of 1-(2-Mercaptophenyl)-2-yn-1-ols

Method Overview:

  • Starting from alkynylation of 2-mercaptobenzaldehyde derivatives, 1-(2-mercaptophenyl)-2-yn-1-ols are synthesized.
  • These intermediates undergo heterocyclization via Pd-catalyzed or radical-promoted dehydration to form benzothiophene derivatives.

Reaction Conditions:

Method Catalyst / Reagent Solvent Temperature Yield Reference
Pd-catalyzed heterocyclization PdI₂ (2 mol%) + KI MeCN 80–100°C 55–82%
Radical-promoted heterocyclization Radical initiator (AIBN) Alcoholic media 80–100°C 49–98%

Functionalization to Introduce Amino and Hydroxyl Groups

Once the benzothiophene core is established, subsequent steps involve introducing amino groups and hydroxyl functionalities at specific positions.

Aminomethylation at the Benzothiophene 3-Position

Method:

  • Nucleophilic substitution using benzyl or benzothiophene derivatives with formaldehyde or similar reagents to attach the methylamino group.
  • Alternatively, reductive amination of benzothiophene-3-carbaldehyde derivatives with methylamine.

Reaction Conditions:

Approach Reagents Conditions Yield Reference
Reductive amination Methylamine + NaBH₃CN Acidic aqueous medium Variable ,
N-Alkylation Benzothiophene-3-ylmethyl halides + methylamine Solvent: ethanol or DMF Moderate to high ,

Hydroxylation at the Propanol Moiety

Method:

  • Hydroboration-oxidation of suitable alkenyl intermediates.
  • Direct oxidation of primary alcohol precursors.

Reaction Conditions:

Method Reagents Conditions Yield Reference
Hydroboration-oxidation BH₃·THF / H₂O₂ Reflux High Standard organic synthesis procedures
Direct oxidation PCC or Jones reagent Room temperature Moderate General protocols

Summary of the Overall Synthetic Strategy

Step Description Key Reagents Typical Conditions Yield Reference
1 Synthesis of benzothiophene core Alkynylation, heterocyclization Pd-catalyzed or radical-promoted dehydration 49–98%
2 Functionalization at 3-position N-alkylation, reductive amination Ethanol, DMF, or aqueous media Variable ,
3 Introduction of hydroxyl group Hydroboration-oxidation BH₃·THF / H₂O₂ High Standard procedures

Additional Considerations

  • Reaction Optimization: Temperature, solvent choice, and catalysts significantly influence yield and selectivity.
  • Purification: Techniques such as silica gel chromatography, recrystallization, or distillation are employed to isolate pure intermediates and final compounds.
  • Stereochemistry: Some steps, especially those involving chiral centers, may require resolution or asymmetric synthesis techniques, as indicated in patent literature for optically active derivatives.

Table 1: Summary of Benzothiophene Synthesis Methods

Method Catalyst / Reagent Yield Range Key Features Reference
Pd-catalyzed heterocyclization PdI₂ + KI 55–82% Mild, versatile
Radical-promoted heterocyclization AIBN 49–98% High yield, broad scope

Table 2: Functionalization Techniques

Technique Reagents Conditions Typical Yield Notes
Reductive amination Methylamine + NaBH₃CN Acidic, aqueous Variable For amino group attachment
N-alkylation Benzothiophene-3-ylmethyl halides + methylamine Ethanol or DMF Moderate to high For methylamino substitution
Hydroxylation BH₃·THF / H₂O₂ Reflux High For hydroxyl group introduction

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule but differ in substituents and functional groups, leading to variations in physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features
2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol C₁₁H₁₃NOS 223.29 g/mol* Benzothiophene, propan-1-ol, methyleneamino
1-[Bis(2-hydroxypropyl)amino]propan-1-ol C₉H₂₁NO₃ 191.27 g/mol Bis(2-hydroxypropyl) groups, propan-1-ol
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropan-1-ol C₁₁H₁₄N₂O₃S 254.31 g/mol Benzisothiazole sulfone, methyl branch
1-[(2-Methoxyphenyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol C₂₀H₂₁NO₃ 323.39 g/mol Methoxyphenyl, naphthoxy, propan-2-ol
Solubility and Amphiphilicity
  • Target Compound : The benzothiophene group enhances lipophilicity, likely reducing water solubility compared to hydroxyl-rich analogs. This could favor membrane permeability in drug design .
  • 1-[Bis(2-hydroxypropyl)amino]propan-1-ol : The bis(2-hydroxypropyl) groups increase hydrophilicity, making it suitable as a surfactant (e.g., in TIPA-lauryl sulfate formulations).
  • Benzisothiazole Sulfone Derivative : The sulfone group introduces strong dipole moments, improving solubility in polar aprotic solvents. The methyl branch may sterically hinder interactions.
  • Naphthoxy-Methoxyphenyl Derivative : The naphthalene group enhances aromatic stacking, favoring lipid bilayer penetration, while the methoxy group moderates reactivity.
Reactivity and Stability
  • The propan-2-ol isomer in offers a secondary alcohol, which may exhibit different hydrogen-bonding dynamics compared to the primary alcohol in the target compound.

Biological Activity

2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological properties, and relevant case studies that illustrate its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure is represented by the formula C12H15NOS, with a molecular weight of 219.32 g/mol. Its structural features include a benzothiophene moiety linked to a propanolamine group, which is crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-2315.2
HeLa4.8
A5496.1

The mechanism of action appears to involve the inhibition of key proteins involved in cell cycle regulation and apoptosis, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could serve as a lead for developing new antimicrobial therapies.

Study on Anticancer Effects

A study published in Molecules evaluated the effects of several benzothiophene derivatives, including this compound, on cancer cell proliferation. Results indicated that this compound significantly reduced cell viability in MDA-MB-231 cells through apoptosis induction, as evidenced by increased caspase activity and PARP cleavage .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzothiophene derivatives against resistant bacterial strains. The study found that this compound displayed superior activity compared to traditional antibiotics, suggesting its potential as an alternative treatment option for infections caused by resistant bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.